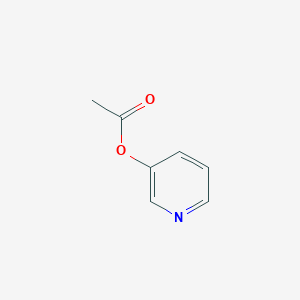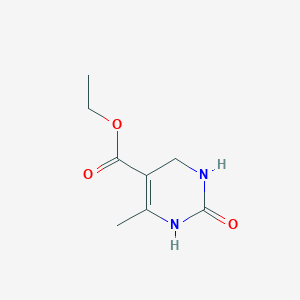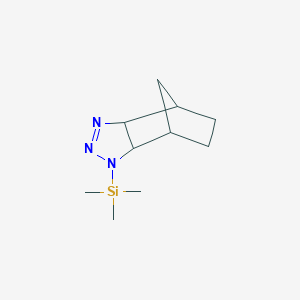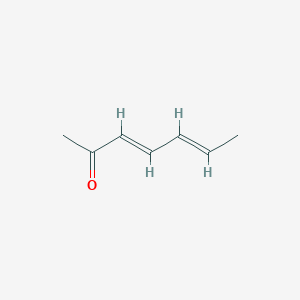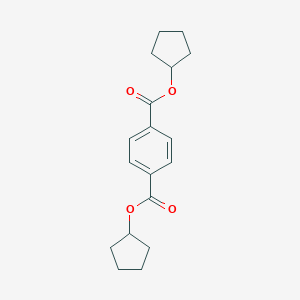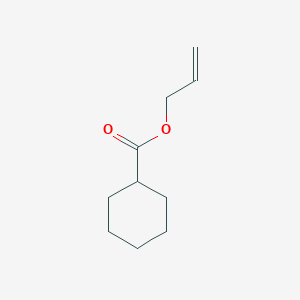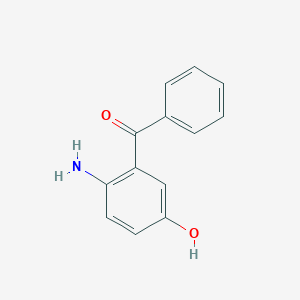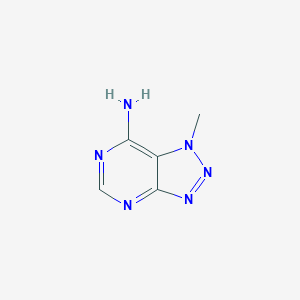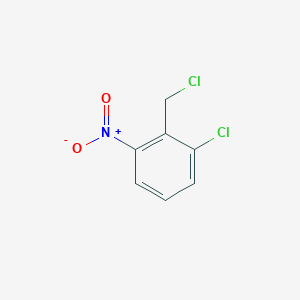![molecular formula C16H11NO B097720 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 34144-45-1](/img/structure/B97720.png)
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and contains a unique ethynyl group that makes it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in biological processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cells and lead to cell death.
Biochemical and Physiological Effects:
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, this compound has been shown to have antitumor properties, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its unique chemical structure. The ethynyl group in this compound makes it a valuable tool for studying biological processes. Additionally, this compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer.
One limitation of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound requires specialized equipment and expertise in organic chemistry, which can make it difficult to obtain.
Orientations Futures
There are several future directions for research on 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is to further study the mechanism of action of this compound. By understanding how this compound works, researchers can develop more effective treatments for infectious diseases and cancer.
Another direction is to study the potential applications of this compound in drug discovery. By studying the effects of this compound on different cells and organisms, researchers can identify potential targets for drug development.
Finally, future research could focus on developing new synthesis methods for this compound. By developing more efficient and cost-effective synthesis methods, researchers can make this compound more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which is reacted with 2-methylpyridine to form an intermediate product. This intermediate is then reacted with an ethynyl group to form the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer. Additionally, this compound has been used to study the role of certain enzymes in biological processes.
Propriétés
Numéro CAS |
34144-45-1 |
|---|---|
Nom du produit |
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-ethynyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C16H11NO/c1-2-16(18)13-7-4-3-6-12(13)9-10-15-14(16)8-5-11-17-15/h1,3-11,18H |
Clé InChI |
HOWPFSRCISEIJK-UHFFFAOYSA-N |
SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
SMILES canonique |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



